1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

Catalog No.
S13349924
CAS No.
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

Product Name

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one

IUPAC Name

1-methyl-5,7-dihydro-4H-indazol-6-one

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h5H,2-4H2,1H3

InChI Key

IUBFSVFYJRXNBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC(=O)C2)C=N1

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one is an organic compound with the molecular formula C8H10N2OC_8H_{10}N_2O and a molecular weight of 150.18 g/mol. This compound belongs to the indazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. The compound is notable for its potential biological activities and has garnered interest in medicinal chemistry due to its unique structural features and functional properties.

The reactivity of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one can be explored through various chemical transformations typical of indazole derivatives. Common reactions include:

  • Nucleophilic Substitution: The nitrogen atoms in the indazole ring can participate in nucleophilic attacks, making the compound reactive towards electrophiles.
  • Reduction Reactions: The double bonds within the dihydro structure can be reduced to yield saturated derivatives.
  • Condensation Reactions: The presence of carbonyl groups allows for condensation reactions with aldehydes and ketones, potentially leading to more complex structures.

These reactions highlight the versatility of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one in synthetic organic chemistry.

Research indicates that 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and its ability to modulate certain pathways involved in cancer progression. Additionally, some studies suggest that compounds within the indazole family may possess antimicrobial properties, though specific data on this compound's efficacy remains limited.

The synthesis of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one typically involves several steps:

  • Formation of Indazole Ring: Starting from appropriate hydrazones or hydrazines and carbonyl compounds, the indazole structure is formed through cyclization.
  • Methylation: The introduction of a methyl group can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for further study.

These methods reflect common synthetic strategies employed in the preparation of indazole derivatives.

1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: Its unique structure makes it a valuable intermediate in synthetic organic chemistry for creating more complex molecules.

Interaction studies involving 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one often focus on its binding affinity to various biological targets. Research may include:

  • Enzyme Inhibition Assays: Evaluating how well the compound inhibits specific enzymes related to disease pathways.
  • Receptor Binding Studies: Investigating interactions with receptors involved in neurotransmission or inflammation.

These studies are crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses.

Several compounds share structural similarities with 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-6,7-dihydro-1H-indazol-5(4H)-one115215-92-40.92
2-Methyl-6,7-dihydro-2H-indazol-4(5H)-one1027617-67-90.93
1-Isopropyl-6,7-dihydro-1H-indazol-4(5H)-one155997-51-60.90
3-Methyl-6,7-dihydro-1H-indazol-5(4H)-one722067580.91
1-Benzyl-1,5,6,7-tetrahydroindazol-4-one115310-16-20.88

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 1-Methyl-4,5-dihydro-1H-indazol-6(7H)-one lies in its specific arrangement of methyl and nitrogen functionalities that may confer distinct biological properties compared to its analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

150.079312947 g/mol

Monoisotopic Mass

150.079312947 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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